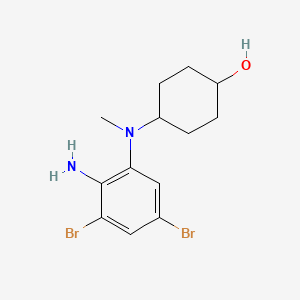
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is a complex organic compound with significant applications in various fields. It is characterized by the presence of a cyclohexanol ring substituted with an amino group, two bromine atoms, and a methylated aniline group. This compound is known for its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol typically involves multiple steps. One common method starts with the bromination of an anthranilic acid alkyl ester to form 3,5-dibromoanthranilic acid ester. This intermediate is then reacted with hydrazine to form a hydrazide, which is further reacted with a sulfohalide to produce N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. The final step involves the reaction of this hydrazide with a primary amine in an alkaline medium to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of debrominated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to modulate protein folding and aggregation processes, which are critical in various diseases. The compound may interact with chaperone proteins and other cellular machinery involved in maintaining protein homeostasis .
相似化合物的比较
Similar Compounds
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine
- 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemathanamine
- 2-amino-3,5-dibromobenzylamines
Uniqueness
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both amino and bromine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
属性
分子式 |
C13H18Br2N2O |
|---|---|
分子量 |
378.10 g/mol |
IUPAC 名称 |
4-(2-amino-3,5-dibromo-N-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O/c1-17(9-2-4-10(18)5-3-9)12-7-8(14)6-11(15)13(12)16/h6-7,9-10,18H,2-5,16H2,1H3 |
InChI 键 |
DKNCYGLJNGSSFY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC(CC1)O)C2=C(C(=CC(=C2)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


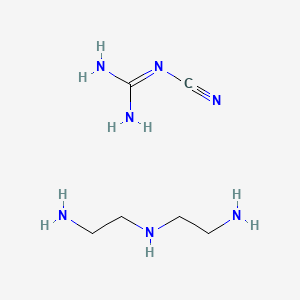

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)

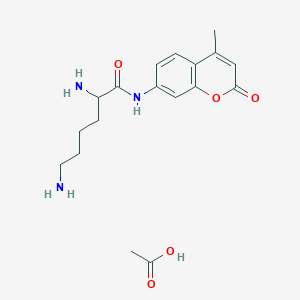
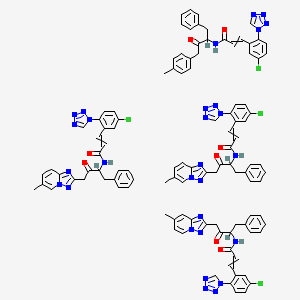
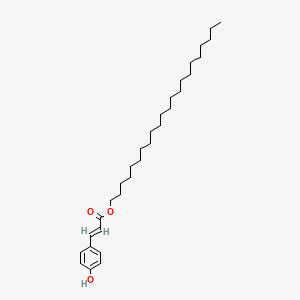
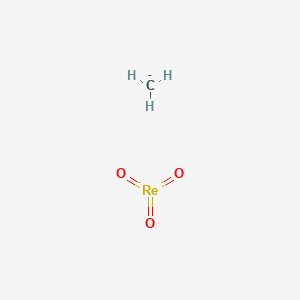
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)
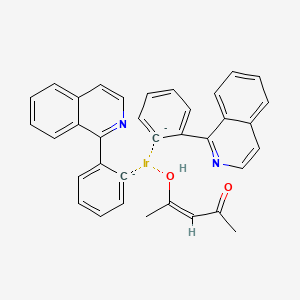
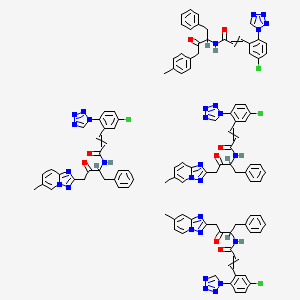
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)
